molecular formula C10H15NO3 B1298813 5-[(Diethylamino)methyl]-2-furoic acid CAS No. 436099-79-5

5-[(Diethylamino)methyl]-2-furoic acid

Cat. No.: B1298813
CAS No.: 436099-79-5
M. Wt: 197.23 g/mol
InChI Key: ALYTXWLGZOQUNG-UHFFFAOYSA-N
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Description

5-[(Diethylamino)methyl]-2-furoic acid is an organic compound with the molecular formula C10H15NO3 It is a derivative of furoic acid, where the furan ring is substituted with a diethylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Diethylamino)methyl]-2-furoic acid typically involves the following steps:

    Starting Material: The synthesis begins with furoic acid as the starting material.

    Substitution Reaction: The furoic acid undergoes a substitution reaction with diethylamine in the presence of a suitable catalyst, such as a strong acid or base, to introduce the diethylamino methyl group at the 5-position of the furan ring.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

5-[(Diethylamino)methyl]-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The diethylamino methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with different functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(Diethylamino)methyl]-2-furoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)methyl]-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors The diethylamino methyl group may enhance its binding affinity to these targets, influencing various biochemical pathways

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-2-furoic acid
  • 5-(Diethylamino)-2-furaldehyde
  • 5-(Diethylamino)-2-furanmethanol

Uniqueness

5-[(Diethylamino)methyl]-2-furoic acid is unique due to the presence of the diethylamino methyl group, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(diethylaminomethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYTXWLGZOQUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355572
Record name 5-[(diethylamino)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-79-5
Record name 5-[(diethylamino)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 436099-79-5
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